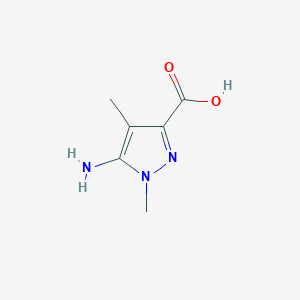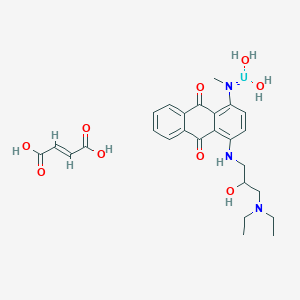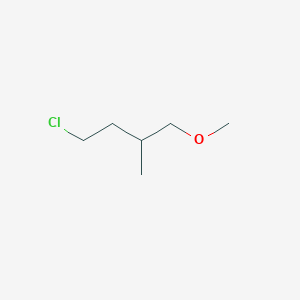
1-(4-Acetylphenyl)piperidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Acetylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an acetyl group attached to the phenyl ring, which is further connected to a piperidin-2-one moiety. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and applications .
準備方法
The synthesis of 1-(4-Acetylphenyl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 4-acetylphenyl bromide with piperidin-2-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods often involve multi-step processes that include the preparation of intermediates followed by their conversion to the target compound under controlled conditions .
化学反応の分析
1-(4-Acetylphenyl)piperidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. .
科学的研究の応用
1-(4-Acetylphenyl)piperidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic applications in treating diseases such as Alzheimer’s and Parkinson’s.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products
作用機序
The mechanism of action of 1-(4-Acetylphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(4-Acetylphenyl)piperidin-2-one can be compared with other similar compounds, such as:
1-(4-Nitrophenyl)piperidin-2-one: This compound has a nitro group instead of an acetyl group, leading to different chemical and biological properties.
1-(4-Methylphenyl)piperidin-2-one: The presence of a methyl group instead of an acetyl group results in variations in reactivity and applications.
1-(4-Chlorophenyl)piperidin-2-one: The chloro group imparts distinct chemical characteristics compared to the acetyl group. These similar compounds highlight the uniqueness of this compound in terms of its specific functional group and resulting properties
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
1-(4-acetylphenyl)piperidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-10(15)11-5-7-12(8-6-11)14-9-3-2-4-13(14)16/h5-8H,2-4,9H2,1H3 |
InChIキー |
GTJQQHXVUUSXHH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2CCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


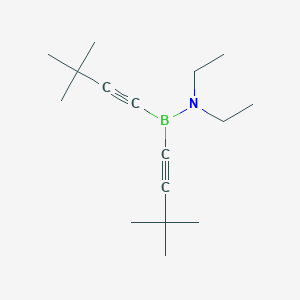






![tert-Butyl 2-(benzyloxy)-1-oxo-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13154360.png)
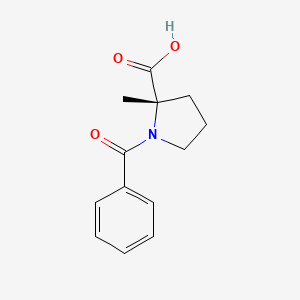
![Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide](/img/structure/B13154373.png)
